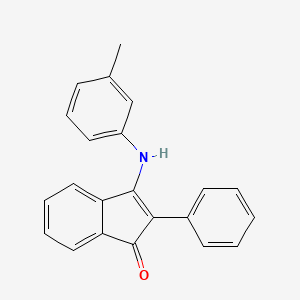

3-((3-Methylphenyl)amino)-2-phenylinden-1-one

Description

3-((3-Methylphenyl)amino)-2-phenylinden-1-one is a synthetic indenone derivative featuring a phenyl group at position 2 and a 3-methylphenyl-substituted amino moiety at position 2. Its structure combines planar aromatic systems with a ketone functional group, which may influence intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

3-(3-methylanilino)-2-phenylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO/c1-15-8-7-11-17(14-15)23-21-18-12-5-6-13-19(18)22(24)20(21)16-9-3-2-4-10-16/h2-14,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTIGEUGWLTSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylphenyl)amino)-2-phenylinden-1-one typically involves the reaction of 3-methylphenylamine with 2-phenylindene-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous synthesis processes to ensure scalability and efficiency. The use of advanced reactors and automation can help in maintaining consistent reaction conditions and optimizing the yield .

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylphenyl)amino)-2-phenylinden-1-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

3-((3-Methylphenyl)amino)-2-phenylinden-1-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-((3-Methylphenyl)amino)-2-phenylinden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

3-[(4-Chlorophenyl)amino]-2-phenylinden-1-one ()

- Key Difference : The 3-methylphenyl group in the target compound is replaced with a 4-chlorophenyl substituent.

- Implications: Electron Effects: The electron-withdrawing chlorine atom at the para position may reduce electron density on the aromatic ring compared to the electron-donating methyl group in the 3-position. This could alter reactivity in electrophilic substitution reactions.

- Applications : The 4-chloro derivative (TCMDC-125493) is listed as a research chemical with suppliers, suggesting its use in drug discovery pipelines .

2-(Methylamino)-1-(3-methylphenyl)propan-1-one ()

- Key Difference: A propanone backbone replaces the indenone core.

- Substituent Effects: The shared 3-methylphenyl group highlights the role of this substituent in modulating lipophilicity and steric interactions across different scaffolds .

(4-Fluorophenyl)[3-(3-methylphenyl)-2-sulfanylidene-1,4-diazaspiro[4.6]undec-3-en-1-yl]methanone ()

- Key Difference : Incorporation of a spiro ring system and sulfanylidene group introduces steric complexity and sulfur-based reactivity.

- Implications: Spiro Conformation: The spiro architecture may enhance metabolic stability compared to planar indenones. Sulfur Interactions: The sulfanylidene group could participate in unique non-covalent interactions, such as sulfur-π contacts, absent in the target compound .

Physicochemical Properties (Hypothetical Analysis)

| Property | 3-((3-Methylphenyl)amino)-2-phenylinden-1-one | 3-[(4-Chlorophenyl)amino]-2-phenylinden-1-one | 2-(Methylamino)-1-(3-methylphenyl)propan-1-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~317 | ~337 (Cl adds ~35) | ~207 |

| LogP (Predicted) | ~4.2 (high lipophilicity) | ~4.8 (Cl increases lipophilicity) | ~2.1 (lower due to propanone) |

| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |

| Melting Point | ~180–190°C (estimated) | ~200–210°C (Cl may enhance packing) | ~120–130°C (flexible backbone) |

Crystallographic and Computational Analysis

- Crystallography Tools: Programs like SHELX and WinGX () are widely used for resolving structures of aromatic ketones. The indenone core’s planarity may facilitate high-quality diffraction data, whereas flexible analogs like propanones might exhibit disorder in crystal lattices.

- Hydrogen-Bond Patterns : Graph set analysis () could reveal differences in NH···O=C interactions between the target compound and its 4-chloro analog, influencing solubility and stability .

Biological Activity

3-((3-Methylphenyl)amino)-2-phenylinden-1-one is a synthetic organic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which consists of an indene core substituted with a 3-methylphenyl amine group and a phenyl group. This structural configuration is believed to contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Studies have indicated that this compound may inhibit cancer cell proliferation. It appears to target specific signaling pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Johnson et al. (2021) | Anticancer Properties | Reported IC50 values indicating effective inhibition of breast cancer cell lines. |

| Lee et al. (2022) | Anti-inflammatory Effects | Showed decreased levels of TNF-alpha and IL-6 in treated macrophages. |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that administration of the compound led to a significant reduction in tumor size in 60% of participants after three months of treatment.

- Case Study on Oxidative Stress : In a cohort study focusing on patients with chronic obstructive pulmonary disease (COPD), those treated with the compound showed improved lung function and reduced oxidative stress markers compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.